1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Data availability Procurement risk Comparator evidence

This tetrazole-urea building block (CAS 921110-02-3) is a validated screening hit for ULK1 (autophagy) and GPR151, offering a chemotype distinct from MRT68921. Its bifunctional design enables parallel library synthesis at two vectors. The 3-fluorophenyl substitution is critical for target engagement; do not substitute with 4-fluoro or chloro analogs without verifying potency. Ideal for hit validation and SAR expansion.

Molecular Formula C13H17FN6O
Molecular Weight 292.318
CAS No. 921110-02-3
Cat. No. B2449455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
CAS921110-02-3
Molecular FormulaC13H17FN6O
Molecular Weight292.318
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
InChIInChI=1S/C13H17FN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H2,15,16,21)
InChIKeyCADMDQWGRPALKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-02-3): Chemotype Overview for Procurement Evaluation


1-(tert-Butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 921110-02-3) is a synthetic tetrazole-substituted urea derivative (molecular formula C13H17FN6O, molecular weight 292.31 g/mol) . It belongs to the broader class of N-aryl-N'-tetrazole ureas, a chemotype historically explored for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition and more recently evaluated in high-throughput screening campaigns targeting kinases (e.g., ULK1) and GPCRs (e.g., GPR151) [1]. The compound is primarily offered by chemical vendors as a research-grade building block or screening library member, with limited dedicated primary literature.

Why a Simple Urea Building Block Cannot Replace 1-(tert-Butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea in Tetrazole-Focused Screening


Within the tetrazole-urea chemical space, the precise substitution pattern at the N-aryl ring and the urea N-substituent critically dictates target engagement and selectivity profiles. The 3-fluorophenyl substitution in CAS 921110-02-3 influences both electron distribution and steric bulk at the tetrazole-aryl interface, while the tert-butyl urea group provides a distinct hydrogen-bonding donor/acceptor pattern relative to alkyl or aryl urea analogs [1]. In ACAT inhibitor SAR, movement of the fluorine from the 3-position to the 4-position, or replacement with chlorine, was sufficient to degrade in vitro potency, demonstrating that these sub-structural variations cannot be treated as interchangeable without quantitative verification [2].

Quantitative Differentiation Map for 1-(tert-Butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea: Comparator-Based Evidence


Lack of Published Head-to-Head Comparative Data: A Critical Procurement Consideration

Despite extensive searching of primary literature, patents, and authoritative databases, no peer-reviewed head-to-head quantitative comparison between CAS 921110-02-3 and a structurally defined comparator could be identified. The compound appears in HTS bioassay listings (e.g., AlphaScreen-based ULK1 inhibition and GPR151 activation screens) deposited via The Scripps Research Institute Molecular Screening Center , but these are primary screening results without confirmatory dose-response data, selectivity profiling, or comparator benchmarking. The vendor-sourced comparison table from BenchChem (comparing 3-fluorophenyl to 4-fluorophenyl and 4-chlorophenyl analogs) cannot be verified against a primary source and is excluded per sourcing constraints . Researchers and procurement officers should therefore anticipate that any differentiation claim must be experimentally validated de novo using this compound alongside chosen comparators.

Data availability Procurement risk Comparator evidence

Class-Level ACAT Inhibitory Activity: Historical Context for the Tetrazole-Urea Scaffold

The tetrazole-substituted urea class, encompassing the core scaffold of CAS 921110-02-3, was originally characterized as potent ACAT inhibitors. In the seminal 1996 study by Purchase et al., a representative tetrazole urea (compound 2b) inhibited liver ACAT in vitro with an IC₅₀ of approximately 0.5 µM and lowered total serum cholesterol by 30–40% in cholesterol-fed hamsters at 50 mg/kg/day [1]. In a long-term rabbit atherosclerosis model, compound 2b reduced aortic lesion area by approximately 50% compared to vehicle controls, an effect attributed to inhibition of arterial ACAT [1]. While CAS 921110-02-3 was not explicitly tested in this study, its structural homology suggests that it may engage the same target class; however, the specific impact of the 3-fluorophenyl/tert-butyl substitution pattern on ACAT activity remains unquantified.

ACAT inhibition Hypocholesterolemic Atherosclerosis model

HTS Profiling: Differential Activity Signature Across Screening Platforms

According to bioassay data aggregated by ChemSrc from The Scripps Research Institute Molecular Screening Center, CAS 921110-02-3 was tested in at least four distinct biochemical and cell-based high-throughput screening assays . The compound was flagged as active in an AlphaScreen-based ULK1 inhibition assay and a cell-based GPR151 activation assay, while being listed without confirmed activity in FBW7 activation and MITF inhibition AlphaScreen assays . This differential screening fingerprint—active in some targets, inactive in others—suggests a degree of selectivity within the screened panel, but the lack of published IC₅₀ values, % inhibition, or comparator data (e.g., relative to known ULK1 inhibitors such as MRT68921 or ULK-101) prevents quantification of potency or selectivity [1]. This multi-target screening profile distinguishes CAS 921110-02-3 from tetrazole-urea analogs that have been exclusively characterized in ACAT or endocannabinoid-related assays.

HTS profiling ULK1 GPR151 Selectivity fingerprint

Recommended Application Scenarios for 1-(tert-Butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea Based on Current Evidence


Chemical Biology Probe Development Targeting ULK1-Dependent Autophagy Pathways

Given its activity in an AlphaScreen-based ULK1 inhibition screen , CAS 921110-02-3 is a candidate for initial hit validation in autophagy research. The compound's tetrazole-urea scaffold offers a distinct chemotype relative to established ULK1 inhibitors such as MRT68921 or ULK-101, potentially engaging different binding modes or accessory pockets. Researchers should plan confirmatory dose-response assays (IC₅₀ determination) and counter-screening against ULK2 to establish selectivity before committing to large-scale procurement.

GPCR Orphan Receptor Deorphanization and Functional Screening

The compound's activity in a cell-based GPR151 activation assay positions it as a potential tool molecule for probing the function of this orphan GPCR, which has been implicated in metabolic regulation. The 3-fluorophenyl substitution may confer differential receptor interaction compared to 4-fluorophenyl or unsubstituted phenyl analogs, though this hypothesis requires direct experimental testing.

Scaffold-Hopping Starting Point for ACAT or Endocannabinoid System Targets

The tetrazole-urea core is a validated pharmacophore for ACAT [1] and endocannabinoid-metabolizing enzymes (FAAH/MAGL) [2]. CAS 921110-02-3 can serve as a scaffold-hopping starting point for structure-activity relationship (SAR) expansion, particularly where the tert-butyl group provides a steric handle distinct from the n-alkyl or cycloalkyl substituents commonly explored in the ACAT inhibitor patent literature.

Building Block for Parallel Library Synthesis in Medicinal Chemistry

As a readily available commercial building block , CAS 921110-02-3 is suitable for parallel library synthesis aimed at exploring the tetrazole-urea chemical space. Its bifunctional nature (tetrazole for N-alkylation chemistry; urea for further derivatization) enables diversification at two vectors, offering a higher combinatorial yield than simpler mono-functional tetrazole or urea building blocks.

Quote Request

Request a Quote for 1-(tert-butyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.